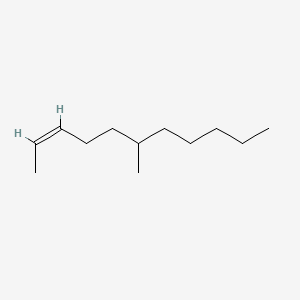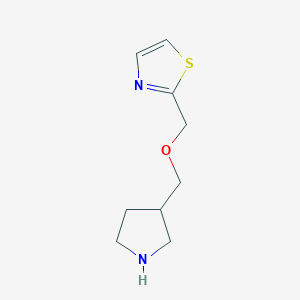
2-Undecene, 6-methyl-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-6-methylundec-2-ene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. The “Z” designation indicates the configuration of the double bond, where the higher priority substituents on each carbon are on the same side. This compound is notable for its applications in various fields, including synthetic chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-methylundec-2-ene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, (Z)-6-methylundec-2-ene can be produced via catalytic hydrogenation of a precursor compound. This process often employs metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to ensure the selective formation of the (Z)-isomer.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-6-methylundec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the alkene to an alkane.
Substitution: Halogenation reactions with reagents such as bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride or chlorine gas in the presence of light.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of (Z)-6-methylundecane.
Substitution: Formation of halogenated derivatives like (Z)-6-bromo-6-methylundec-2-ene.
Wissenschaftliche Forschungsanwendungen
(Z)-6-methylundec-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of fragrances and flavors.
Wirkmechanismus
The mechanism of action of (Z)-6-methylundec-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-6-methylundec-2-ene: The “E” isomer where the higher priority substituents are on opposite sides of the double bond.
6-methylundecane: The fully saturated alkane derivative.
6-methylundec-1-ene: An isomer with the double bond at a different position.
Uniqueness
(Z)-6-methylundec-2-ene is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its isomers and derivatives, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H24 |
|---|---|
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
(Z)-6-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h4,6,12H,5,7-11H2,1-3H3/b6-4- |
InChI-Schlüssel |
WOTYFYBLJJECKY-XQRVVYSFSA-N |
Isomerische SMILES |
CCCCCC(C)CC/C=C\C |
Kanonische SMILES |
CCCCCC(C)CCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)








![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)

![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)


